molecular formula C8H3ClF2N2 B11899454 2-Chloro-7,8-difluoroquinoxaline

2-Chloro-7,8-difluoroquinoxaline

Cat. No.: B11899454
M. Wt: 200.57 g/mol
InChI Key: DAWTWCOUQSULKK-UHFFFAOYSA-N
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Description

2-Chloro-7,8-difluoroquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with fused benzene and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-difluoroquinoxaline typically involves the nucleophilic substitution of fluorine atoms in difluoroquinoxalines. One common method includes the reaction of 2,3-disubstituted 6,7-difluoroquinoxaline 1,4-dioxides with reagents such as dialkylamines, sodium azide, and sodium methoxide . The reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of reagents and solvents can be optimized for cost-effectiveness and yield. Green chemistry approaches are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-difluoroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-difluoroquinoxaline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7,8-difluoroquinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

2-chloro-7,8-difluoroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-6-3-12-5-2-1-4(10)7(11)8(5)13-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWTWCOUQSULKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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